(Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide
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Overview
Description
(Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a thiazolidinone ring, an indolinone moiety, and a benzyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Indolinone Formation: The indolinone moiety can be synthesized through the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, followed by reduction and cyclization.
Coupling Reactions: The final step involves coupling the thiazolidinone and indolinone intermediates with a benzyl group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxypropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic applications can be explored for the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity allows for the creation of various functional products.
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure, known for their diverse biological activities.
Indolinones: Compounds containing an indolinone moiety, often studied for their anticancer properties.
Benzyl Derivatives: Compounds with a benzyl group, used in various chemical and pharmaceutical applications.
Uniqueness
(Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is unique due to its combination of a thiazolidinone ring, an indolinone moiety, and a benzyl group. This unique structure imparts distinctive chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-[(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-31-13-7-12-26-23(30)21(33-24(26)32)20-17-10-5-6-11-18(17)27(22(20)29)15-19(28)25-14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,25,28)/b21-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBRWYUCFYBWEL-MRCUWXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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